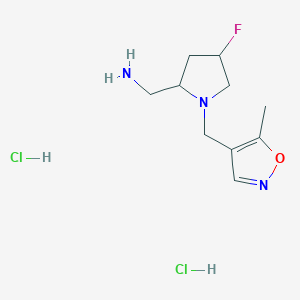
(4-Fluoro-1-((5-methylisoxazol-4-yl)methyl)pyrrolidin-2-yl)methanamine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Fluoro-1-((5-methylisoxazol-4-yl)methyl)pyrrolidin-2-yl)methanamine dihydrochloride is a synthetic compound that has garnered interest in various fields of scientific research
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-Fluoro-1-((5-methylisoxazol-4-yl)methyl)pyrrolidin-2-yl)methanamine dihydrochloride typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,4-diaminobutane.
Introduction of the Fluoro Group: The fluoro group is introduced via a nucleophilic substitution reaction using a fluorinating agent like diethylaminosulfur trifluoride.
Attachment of the Methylisoxazole Moiety: The methylisoxazole moiety is attached through a condensation reaction involving 5-methylisoxazole and a suitable aldehyde or ketone.
Formation of the Final Compound: The final compound is obtained by reacting the intermediate with methanamine under controlled conditions, followed by conversion to the dihydrochloride salt.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. Key considerations include optimizing reaction conditions to maximize yield and purity, as well as ensuring the safety and environmental compliance of the production process. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the fluoro group or the isoxazole ring, resulting in defluorination or ring-opening products.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the fluoro group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under mild to moderate conditions.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Defluorinated or ring-opened products.
Substitution: Substituted derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, the compound is investigated for its potential as a biochemical probe. Its ability to interact with specific biological targets makes it useful for studying cellular processes and signaling pathways.
Medicine
In medicinal chemistry, the compound is explored for its potential therapeutic applications. Its structural features suggest it may have activity against certain diseases, making it a candidate for drug development.
Industry
In the industrial sector, the compound is used in the development of new materials and chemical products. Its unique properties make it suitable for applications in coatings, adhesives, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of (4-Fluoro-1-((5-methylisoxazol-4-yl)methyl)pyrrolidin-2-yl)methanamine dihydrochloride involves its interaction with specific molecular targets. The compound is believed to bind to certain receptors or enzymes, modulating their activity and influencing cellular processes. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in neurotransmitter signaling and inflammatory response pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (4-Fluoro-1-((5-methylisoxazol-4-yl)methyl)pyrrolidin-2-yl)methanamine hydrochloride
- (4-Fluoro-1-((5-methylisoxazol-4-yl)methyl)pyrrolidin-2-yl)methanamine sulfate
- (4-Fluoro-1-((5-methylisoxazol-4-yl)methyl)pyrrolidin-2-yl)methanamine phosphate
Uniqueness
The uniqueness of (4-Fluoro-1-((5-methylisoxazol-4-yl)methyl)pyrrolidin-2-yl)methanamine dihydrochloride lies in its specific combination of functional groups and structural features. The presence of the fluoro group and the methylisoxazole moiety imparts distinct chemical and biological properties, differentiating it from other similar compounds. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Eigenschaften
Molekularformel |
C10H18Cl2FN3O |
|---|---|
Molekulargewicht |
286.17 g/mol |
IUPAC-Name |
[4-fluoro-1-[(5-methyl-1,2-oxazol-4-yl)methyl]pyrrolidin-2-yl]methanamine;dihydrochloride |
InChI |
InChI=1S/C10H16FN3O.2ClH/c1-7-8(4-13-15-7)5-14-6-9(11)2-10(14)3-12;;/h4,9-10H,2-3,5-6,12H2,1H3;2*1H |
InChI-Schlüssel |
RGBXZQQTCCTMBW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=NO1)CN2CC(CC2CN)F.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


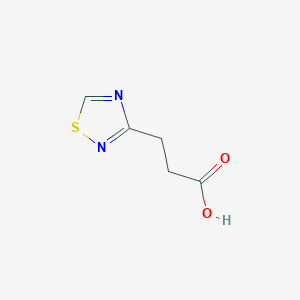
![7-Bromo-N-cyclopropylpyrrolo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B15279641.png)
![6'-Fluoro-1'H-spiro[piperidine-4,2'-quinolin]-4'(3'H)-one](/img/structure/B15279646.png)
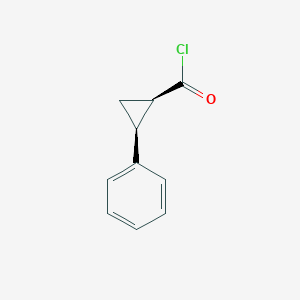
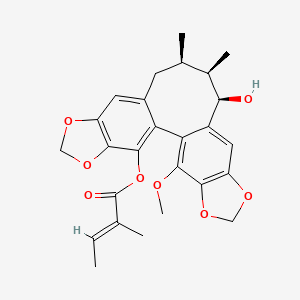
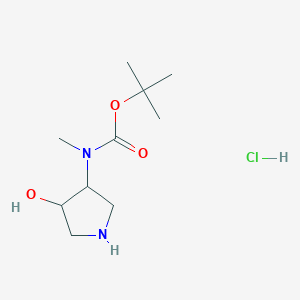
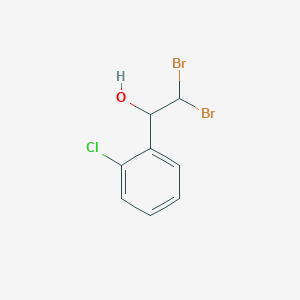
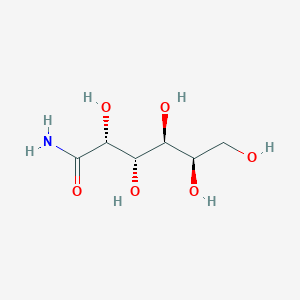
![Benzyl (7-azaspiro[3.5]nonan-1-yl)carbamate](/img/structure/B15279688.png)
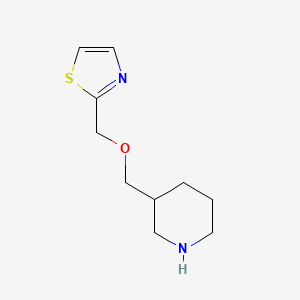

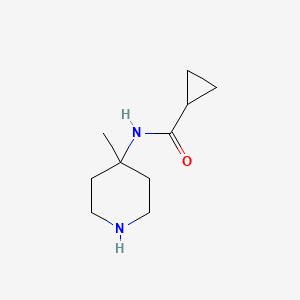
![5'-(tert-Butyl) 3'-ethyl 6',7'-dihydrospiro[cyclopropane-1,4'-pyrazolo[4,3-c]pyridine]-3',5'(2'H)-dicarboxylate](/img/structure/B15279726.png)
![1-[(4-Imino-1,4-dihydropyridin-1-yl)methyl]cyclohexan-1-ol](/img/structure/B15279730.png)
